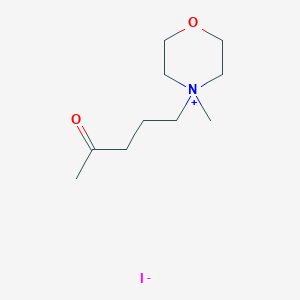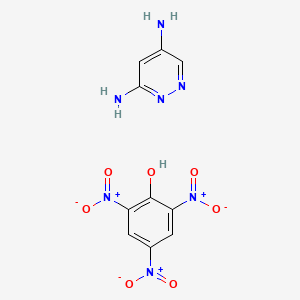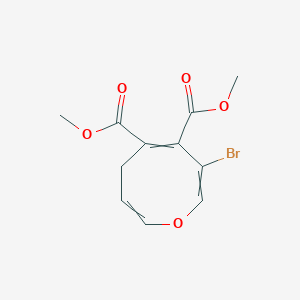
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is an organic compound that belongs to the class of oxocine derivatives This compound is characterized by the presence of a bromine atom at the 7th position and two ester groups at the 5th and 6th positions of the oxocine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate typically involves the bromination of dimethyl 4H-oxocine-5,6-dicarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The reaction conditions often involve the use of bromine or bromine-containing reagents in an organic solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby enhancing the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxocine derivatives.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
科学的研究の応用
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
Dimethyl 4H-oxocine-5,6-dicarboxylate: Lacks the bromine atom at the 7th position.
Dimethyl 7-methyl-4H-oxocine-5,6-dicarboxylate: Contains a methyl group instead of a bromine atom at the 7th position.
Uniqueness
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
61265-31-4 |
|---|---|
分子式 |
C11H11BrO5 |
分子量 |
303.11 g/mol |
IUPAC名 |
dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate |
InChI |
InChI=1S/C11H11BrO5/c1-15-10(13)7-4-3-5-17-6-8(12)9(7)11(14)16-2/h3,5-6H,4H2,1-2H3 |
InChIキー |
NYPWCUDUYCFIOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=COC=CC1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


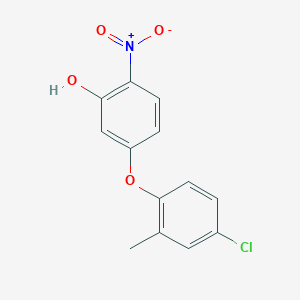

![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)

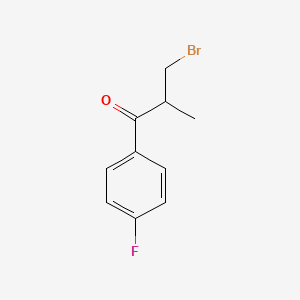
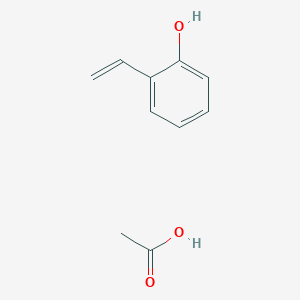
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
